Ethyl 3-((tert-butoxycarbonyl)amino)butanoate
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Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)butanoate is an organic compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((tert-butoxycarbonyl)amino)butanoate can be synthesized through the reaction of ethyl 3-amino butanoate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Trifluoroacetic acid: Used for the removal of the Boc protecting group.
Di-tert-butyl dicarbonate:
Major Products Formed
Free amine: Formed upon the removal of the Boc protecting group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and amino acid derivatives.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)butanoate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during various chemical reactions and can be removed under acidic conditions to reveal the free amine. This process is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific structure, which includes a Boc-protected amine and an ethyl ester group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Properties
CAS No. |
848818-76-8 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)7-8(2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
MQLFFYVXNZGOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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